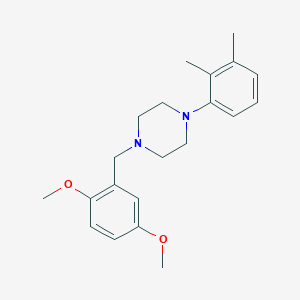

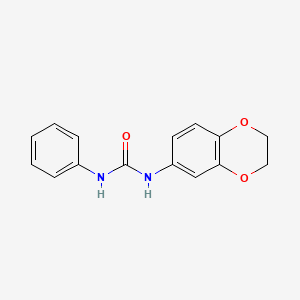

1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine and piperazine families. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist and pharmacologist who specialized in the study of psychoactive substances. Since its discovery, 2C-E has gained popularity among recreational users due to its hallucinogenic effects and its ability to induce altered states of consciousness. However, its potential as a research tool for scientific investigations is also of great interest.

Mécanisme D'action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and other serotonin receptors, as well as the modulation of other neurotransmitter systems, such as dopamine and norepinephrine. The exact effects of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine on neuronal function and behavior are still being investigated, but it is thought to induce altered states of consciousness, changes in perception, and mood alterations.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine are complex and varied, and depend on the dose, route of administration, and individual factors such as age, sex, and health status. Some of the reported effects of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine include changes in heart rate, blood pressure, body temperature, and respiration, as well as alterations in sensory perception, mood, and cognition. These effects can be studied using animal models and human subjects, and can provide insights into the underlying mechanisms of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine and other psychoactive substances.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine as a research tool has several advantages and limitations. One of the main advantages is its potency and selectivity for the 5-HT2A receptor, which allows for precise control of neuronal activity and signaling. Additionally, 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is relatively easy to synthesize and purify, which makes it accessible to researchers with basic chemical skills. However, the use of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine in research also has limitations, such as its potential toxicity and side effects, as well as its legal status in some countries. Moreover, the ethical considerations of using psychoactive substances in research should be carefully evaluated, and the safety of human subjects and animal models should be prioritized.

Orientations Futures

The potential applications of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine in scientific research are numerous, and several directions for future investigations can be identified. One possible direction is the study of the long-term effects of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine on brain function and behavior, as well as its potential therapeutic uses for mood disorders and other psychiatric conditions. Another direction is the development of novel 5-HT2A ligands based on the structure of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, which could lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the use of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine in combination with other psychoactive substances, such as ketamine or psilocybin, could provide insights into the complex interactions between different neurotransmitter systems and their effects on consciousness and behavior.

Méthodes De Synthèse

The synthesis of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction between 2,5-dimethoxybenzaldehyde and 2,3-dimethylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, which can be purified through column chromatography and recrystallization. The purity of the final product can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been used as a research tool in various scientific investigations, including neuroscience, pharmacology, and psychiatry. One of the main applications of 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is its use as a probe to study the serotonin 2A receptor (5-HT2A), which is a target of many hallucinogenic drugs. By binding to 5-HT2A, 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine can induce changes in neuronal activity and neurotransmitter release, which can be studied using electrophysiology, neuroimaging, and behavioral assays. Additionally, 1-(2,5-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been used to investigate the role of the serotonergic system in mood disorders, such as depression and anxiety.

Propriétés

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-16-6-5-7-20(17(16)2)23-12-10-22(11-13-23)15-18-14-19(24-3)8-9-21(18)25-4/h5-9,14H,10-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIQOEVLNICWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)

![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)

![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5637494.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)

![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)

![1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)

![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)